5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine
Overview
Description
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine: is a heterocyclic compound that contains both bromine and pyrrolidine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine typically involves the reaction of 2,5-dibromopyridine with 1-pyrrolidineethanol. The reaction is carried out in the presence of a base such as sodium hydride in a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature and then heated to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and implementing purification techniques suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The pyrrolidine ring can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can modify the pyrrolidine ring.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies.
Biology:
- Investigated for its potential as a bioactive compound in drug discovery.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry:
- Utilized in the production of advanced materials with specific properties.
- Applied in the development of new catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine involves its interaction with specific molecular targets. The bromine atom and pyrrolidine ring play crucial roles in these interactions. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyridine
- 2-(2-Pyrrolidin-1-yl-ethoxy)-pyrimidine
Comparison:
- 5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine is unique due to the presence of both bromine and pyrrolidine functional groups, which confer distinct chemical and biological properties.
- Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyrimidine is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with related compounds.
Chemical Structure and Properties
The compound features a pyrimidine ring substituted with a bromine atom and a pyrrolidine moiety linked via an ethoxy group. This unique structure is believed to contribute to its biological activity, particularly its interaction with various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The bromine atom enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. The pyrrolidine ring may facilitate binding to biological macromolecules, modulating their function and leading to various physiological effects.
Anticancer Activity
Recent studies have indicated that derivatives of pyrimidine compounds exhibit significant anticancer properties. For instance, related compounds have shown cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer) cells. In particular, some derivatives have demonstrated IC50 values ranging from 29 to 59 µM against different cancer types, suggesting that modifications in the structure can enhance their potency .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Preliminary data suggest that it exhibits activity against Gram-positive and Gram-negative bacteria. For example, compounds similar in structure have shown effective inhibition against Escherichia coli and Staphylococcus aureus at concentrations as low as 0.25 mg/mL .
Anti-inflammatory Properties
This compound has been investigated for its anti-inflammatory effects. Studies indicate that certain derivatives can reduce inflammation markers in vitro, suggesting a potential role in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the compound's efficacy:
- Cancer Cell Studies : In a study involving HepG2 cells treated with a related compound, significant increases in pro-apoptotic proteins (caspase-3 and Bax) were observed, alongside decreased levels of the anti-apoptotic protein Bcl-2. This indicates a mechanism by which the compound may induce apoptosis in cancer cells .
- Antimicrobial Efficacy : A series of derivatives were tested for antibacterial activity against multiple strains, revealing MIC values comparable to established antibiotics like streptomycin. This suggests that modifications to the pyrimidine structure can lead to enhanced antimicrobial properties .
Comparative Analysis
Compound Name | Biological Activity | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | Anticancer, Antimicrobial | 29 - 59 | Enzyme inhibition, apoptosis induction |
5-Bromo-2-(2-pyrrolidin-1-yl-ethoxy)-pyridine | Moderate anticancer | 40 - 100 | Similar enzyme interactions |
5-(Pyrrolidin-1-yl)-pyrimidine | Antimicrobial | 15 - 60 | Bacterial cell wall synthesis inhibition |
Properties
IUPAC Name |
5-bromo-2-(2-pyrrolidin-1-ylethoxy)pyrimidine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrN3O/c11-9-7-12-10(13-8-9)15-6-5-14-3-1-2-4-14/h7-8H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEXXZUJQBREPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=NC=C(C=N2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.